molecular formula C7H4N2O B1333604 6-Formylpicolinonitrile CAS No. 85148-95-4

6-Formylpicolinonitrile

Cat. No. B1333604
CAS RN: 85148-95-4
M. Wt: 132.12 g/mol
InChI Key: ZRXBMWPJUPMZCZ-UHFFFAOYSA-N
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Description

6-Formylpicolinonitrile is a chemical compound with the molecular formula C7H4N2O . It is also known by other names such as 6-formylpyridine-2-carbonitrile and MFCD01108768 .


Synthesis Analysis

A synthetic approach to Schiff bases based on 3-(4-methoxyphenyl)-6-formylpicolinonitrile as surrogates of 2,2′-bipyridine ligands has been proposed . The synthesis was carried out using the “1,2,4-triazine” methodology . A more efficient method for the preparation of 5-aryl-6-cyanopyridine-2-carbaldehydes was developed compared to the previously described one, which involves the use of isonitrosoacetophenone hydrazone and chloroacetonitrile as starting compounds .


Molecular Structure Analysis

The molecular structure of 6-Formylpicolinonitrile can be represented by the InChI code: 1S/C7H4N2O/c8-4-6-2-1-3-7 (5-10)9-6/h1-3,5H . The Canonical SMILES representation is: C1=CC (=NC (=C1)C#N)C=O .


Physical And Chemical Properties Analysis

6-Formylpicolinonitrile has a molecular weight of 132.12 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 132.032362755 g/mol . The topological polar surface area is 53.8 Ų . It has a heavy atom count of 10 .

Scientific Research Applications

  • Tubulin Polymerization Inhibition : 6-Formylpicolinonitrile derivatives have shown potential in inhibiting tubulin polymerization, a critical process in cell division. This property is particularly important in the context of cytostatics, drugs used in cancer treatment. One derivative demonstrated significant cytostatic activity in human breast cancer cells by disrupting microtubule assembly, similar to the action of colchicine (Gastpar et al., 1998).

  • Antioxidant Activity Analysis : Research on antioxidant activity has employed 6-Formylpicolinonitrile derivatives. These compounds are used in various analytical tests, like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC), to determine the antioxidant activity in samples (Munteanu & Apetrei, 2021).

  • Insulin-Enhancing Compounds : In a study of V(IV)O2+ compounds formed with picolinate and quinolinate derivatives, 6-Formylpicolinonitrile and its derivatives have been identified as potent insulin-enhancing agents. These compounds bind to the colchicine site on tubulin and have potential applications in diabetes treatment (Lodyga-Chruscinska, Micera, & Garribba, 2011).

  • Chemical Synthesis Applications : Several studies focus on the synthetic applications of 6-Formylpicolinonitrile in producing various chemical compounds. These include the synthesis of 1-Formyl-1,2-Dihydroquinoline derivatives and the exploration of new synthetic pathways using 6-Formylpicolinonitrile derivatives as intermediates (Kobayashi et al., 1995).

  • DNA Interaction Studies : Research on the interaction of 6-Formylpicolinonitrile derivatives with DNA is significant. The synthesis and characterization of novel zinc(II) and copper(II) phthalocyanines substituted with 6-Formylpicolinonitrile derivatives have been studied for their DNA interaction properties, offering potential insights into their use in photodynamic therapy and anticancer drug development (Demirbaş et al., 2019).

Safety And Hazards

6-Formylpicolinonitrile has been classified as having acute toxicity when ingested (H302), and it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

6-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXBMWPJUPMZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372718
Record name 6-Formylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formylpicolinonitrile

CAS RN

85148-95-4
Record name 6-Formylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-formylpyridine-2-carbonitrile
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